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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 4-methylpyrimidin-5-amine (CAS No: 3438-61-7). While experimental
data for this specific compound is limited in publicly available resources, this document
compiles available information on its fundamental properties and draws comparisons with
closely related analogues to provide a predictive understanding of its characteristics. The
aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and this guide
aims to serve as a foundational resource for researchers interested in the potential applications
of this particular derivative.

Introduction

4-Methylpyrimidin-5-amine, also known by its IUPAC name 4-methylpyrimidin-5-amine, is a
heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at
the 4-position and an amino group at the 5-position. The pyrimidine moiety is a core structure in
numerous biologically significant molecules, including nucleobases, vitamins, and a wide array
of synthetic drugs. The substitution pattern of 4-methylpyrimidin-5-amine suggests its potential
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as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors
and other therapeutic agents.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 4-methylpyrimidin-5-
amine are not readily available in the cited literature. The following tables summarize the basic
molecular details and predicted properties based on its structure.

Table 1: General Information and ldentifiers[1][2]

Property Value

IUPAC Name 4-methylpyrimidin-5-amine
Synonyms 5-Amino-4-methylpyrimidine
CAS Number 3438-61-7

Molecular Formula CsH7Ns

Molecular Weight 109.13 g/mol

Canonical SMILES CC1=C(N=CN=C1)N

Table 2: Predicted Physicochemical Properties[1]

Property Predicted Value
XLogP3 -0.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 0

Topological Polar Surface Area 51.8 A2

Synthesis and Reactivity
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Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-methylpyrimidin-5-amine
was not found in the searched literature, general methods for the synthesis of
aminopyrimidines can be adapted. A plausible synthetic route could involve the following
conceptual workflow:

Starting Materials
(e.g., a substituted pyrimidine precursor)

'

Introduction of Amino Group
(e.g., Nucleophilic Aromatic Substitution)

'

Purification
(e.g., Recrystallization, Chromatography)

4-Methylpyrimidin-5-amine

Click to download full resolution via product page

A conceptual workflow for the synthesis of 4-methylpyrimidin-5-amine.

A common strategy for introducing an amino group onto a pyrimidine ring is through
nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with ammonia
or an ammonia equivalent. The reactivity of the pyrimidine ring is influenced by the electron-
withdrawing nature of the nitrogen atoms, facilitating such substitutions.

Reactivity

The chemical reactivity of 4-methylpyrimidin-5-amine is dictated by the pyrimidine ring and the
amino substituent.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b112508?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Basicity: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are basic
and can be protonated in the presence of acids to form salts. The pKa of the conjugate acid
would provide a quantitative measure of its basicity.

e Nucleophilicity of the Amino Group: The amino group is nucleophilic and can participate in
various reactions, including acylation, alkylation, and condensation with electrophiles.

» Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and
thus less reactive towards electrophilic aromatic substitution compared to benzene.
However, the activating amino group may direct electrophiles to certain positions on the ring.

Spectral Data (Predicted)

No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-methylpyrimidin-5-amine
were found. However, characteristic spectral features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristic Features

- A singlet for the methyl group protons.- Signals

for the aromatic protons on the pyrimidine ring.-
1H NMR _ _

A broad signal for the amino group protons,

which may be exchangeable with D20.

- A signal for the methyl carbon.- Signals for the

carbon atoms of the pyrimidine ring, with those
13C NMR ) ) .

adjacent to nitrogen atoms appearing at lower

field.

- N-H stretching vibrations for the primary amine
in the range of 3300-3500 cm~1.- C-H stretching

IR Spectroscopy vibrations for the methyl group and aromatic
ring.- C=N and C=C stretching vibrations

characteristic of the pyrimidine ring.

M Spect . - Amolecular ion peak corresponding to the
ass Spectrometr
P Y molecular weight of 109.13 g/mol .

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Biological Activity and Potential Applications

While no specific biological assays or signaling pathway studies for 4-methylpyrimidin-5-amine
were identified, the broader class of aminopyrimidines is of significant interest in drug
discovery.

Aminopyrimidine Scaffold

Kinase Inhibition Anti-inflammatory Activity Antimicrobial Activity

Drug Discovery Lead

Click to download full resolution via product page

Potential therapeutic applications of the aminopyrimidine scaffold.

Kinase Inhibition

The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen
atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding
pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the
potency and selectivity of the inhibitor. Therefore, 4-methylpyrimidin-5-amine represents a
valuable starting point for the synthesis of novel kinase inhibitors for potential use in oncology
and other diseases driven by aberrant kinase activity.

Anti-inflammatory and Antimicrobial Potential

Derivatives of aminopyrimidines have also been explored for their anti-inflammatory and
antimicrobial properties. The structural similarity of the pyrimidine ring to purines suggests that
these compounds could interfere with various biological pathways in pathogens or
inflammatory processes. Further investigation into the biological activity of 4-methylpyrimidin-5-
amine and its derivatives in these areas is warranted.
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Experimental Protocols (General)

Detailed experimental protocols for 4-methylpyrimidin-5-amine are not available. However, the

following provides a general framework for the synthesis and characterization of similar

aminopyrimidine compounds.

General Synthesis of an Aminopyrimidine via
Nucleophilic Substitution

Reaction Setup: A solution of a halogenated pyrimidine precursor in a suitable solvent (e.g.,
ethanol, DMF) is prepared in a reaction vessel equipped with a stirrer and a reflux
condenser.

Reagent Addition: An excess of ammonia (or an ammonium salt with a base) is added to the
solution.

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the
progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is
removed under reduced pressure. The crude product is then purified by recrystallization from
an appropriate solvent or by column chromatography on silica gel.

Characterization

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer using a
deuterated solvent (e.g., CDCls, DMSO-de). Chemical shifts are reported in parts per million
(ppm) relative to a standard.

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically
with electrospray ionization (ESI) or electron ionization (El), to determine the molecular
weight and fragmentation pattern.
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e Melting Point: The melting point is determined using a melting point apparatus to assess the
purity of the compound.

Conclusion

4-Methylpyrimidin-5-amine is a heterocyclic compound with potential as a building block in the
development of new therapeutic agents. While specific experimental data for this molecule is
sparse, its structural features suggest promising avenues for research, particularly in the fields
of kinase inhibition, anti-inflammatory, and antimicrobial drug discovery. This guide provides a
summary of the available information and a predictive framework for its properties and
reactivity, serving as a valuable resource for researchers initiating studies on this compound.
Further experimental investigation is necessary to fully elucidate its chemical and biological
profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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